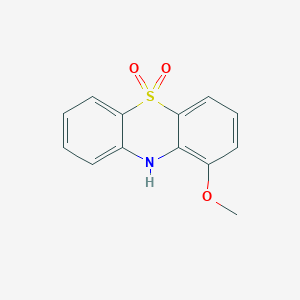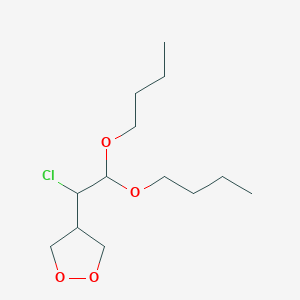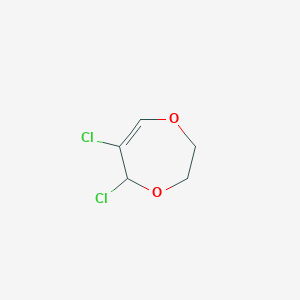![molecular formula C17H11N3O2S B14586010 [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone CAS No. 61466-49-7](/img/structure/B14586010.png)
[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole and pyrazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can produce a variety of substituted benzothiazole and pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound has shown promise as a therapeutic agent. Preliminary studies indicate that it may possess anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to fully understand its potential and mechanism of action.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.
作用機序
The mechanism of action of [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The benzothiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biological molecules. The exact pathways and targets involved in its mechanism of action are still under investigation.
類似化合物との比較
Similar Compounds
[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(4-hydroxyphenyl)methanone: Similar structure but with a different position of the hydroxy group.
[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-chlorophenyl)methanone: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The uniqueness of [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
61466-49-7 |
|---|---|
分子式 |
C17H11N3O2S |
分子量 |
321.4 g/mol |
IUPAC名 |
[1-(1,3-benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H11N3O2S/c21-14-7-3-1-5-12(14)16(22)11-9-18-20(10-11)17-19-13-6-2-4-8-15(13)23-17/h1-10,21H |
InChIキー |
HHNKOCBSFHEONB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=NC4=CC=CC=C4S3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


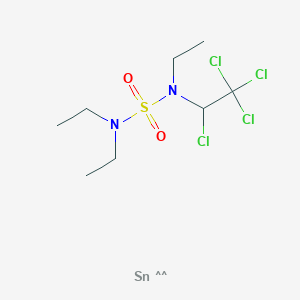
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
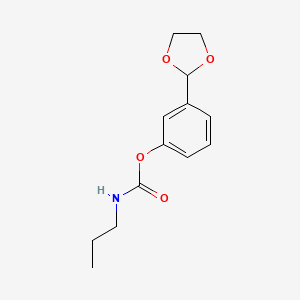

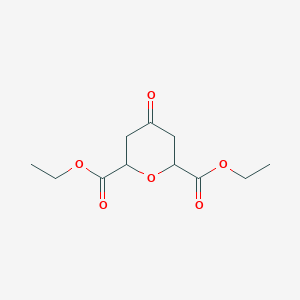
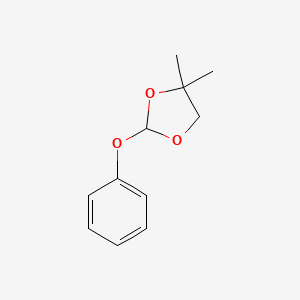

![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
